![molecular formula C22H28N4O2S B2753205 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1207040-78-5](/img/structure/B2753205.png)
2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a cyclopentylthio group, a methoxyphenyl group, and a pyridazinyl-piperazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyclopentylthio derivative and the methoxyphenyl-pyridazinyl-piperazine derivative. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups.
Substitution: The methoxy group or the cyclopentylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Mecanismo De Acción
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can be compared with other compounds that have similar structural features, such as:
- 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propanone
- 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)butanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-28-18-8-6-17(7-9-18)20-10-11-21(24-23-20)25-12-14-26(15-13-25)22(27)16-29-19-4-2-3-5-19/h6-11,19H,2-5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTSKGLLJBJERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
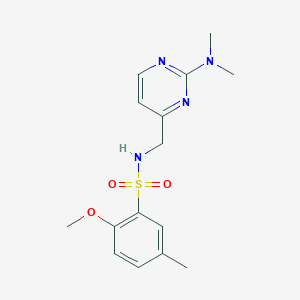
![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)

![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)


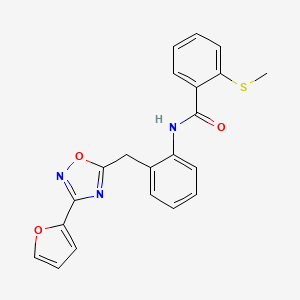
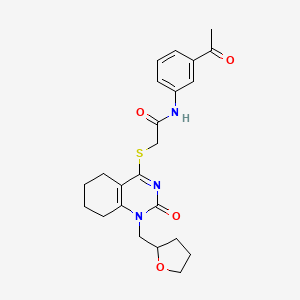
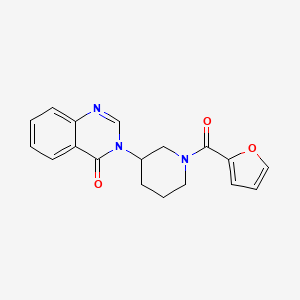

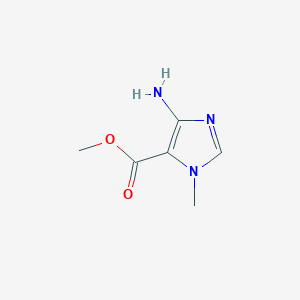
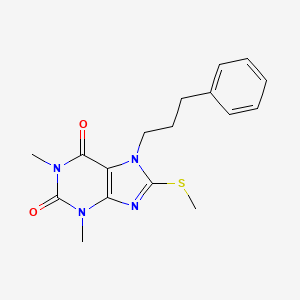
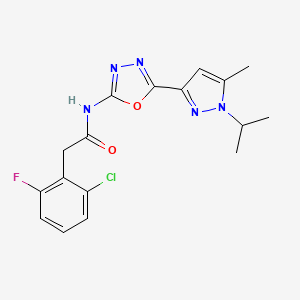
![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2753144.png)
